molecular formula C18H28ClNO3 B11523355 N-(4-chloro-2,5-dimethoxyphenyl)decanamide

N-(4-chloro-2,5-dimethoxyphenyl)decanamide

Cat. No.: B11523355
M. Wt: 341.9 g/mol
InChI Key: BBEACAPCDAZCON-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)decanamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, which is further connected to a decanamide chain. This compound is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)decanamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with decanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. Continuous monitoring and quality control are essential to maintain consistency and meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)decanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)decanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)decanamide involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)decanamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. These functional groups influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H28ClNO3

Molecular Weight

341.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)decanamide

InChI

InChI=1S/C18H28ClNO3/c1-4-5-6-7-8-9-10-11-18(21)20-15-13-16(22-2)14(19)12-17(15)23-3/h12-13H,4-11H2,1-3H3,(H,20,21)

InChI Key

BBEACAPCDAZCON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC(=C(C=C1OC)Cl)OC

Origin of Product

United States

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